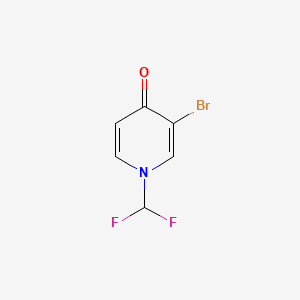
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is a chemical compound characterized by the presence of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a brominated pyridinone with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form more saturated analogs.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMSO or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridinone derivative, while cross-coupling with a phenylboronic acid would yield a phenyl-substituted pyridinone .
科学的研究の応用
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
類似化合物との比較
Similar Compounds
3-Bromo-1-(difluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyridinone ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Contains a methyl group and a pyrazole ring, used in agrochemicals.
Uniqueness
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .
特性
分子式 |
C6H4BrF2NO |
|---|---|
分子量 |
224.00 g/mol |
IUPAC名 |
3-bromo-1-(difluoromethyl)pyridin-4-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-3-10(6(8)9)2-1-5(4)11/h1-3,6H |
InChIキー |
KIEDKUMUORGDHF-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=O)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


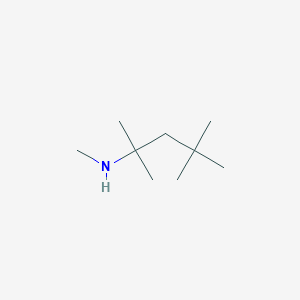
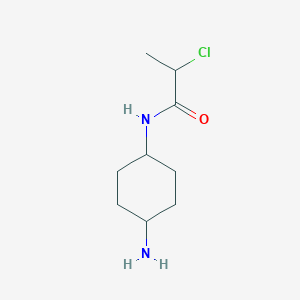
![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
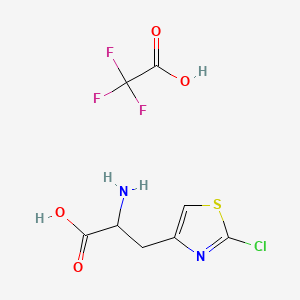
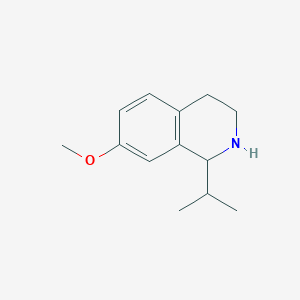
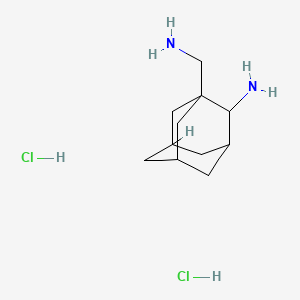
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
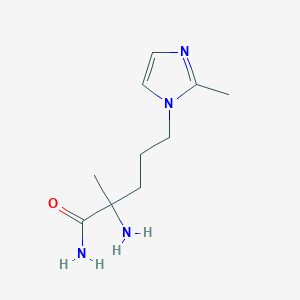
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
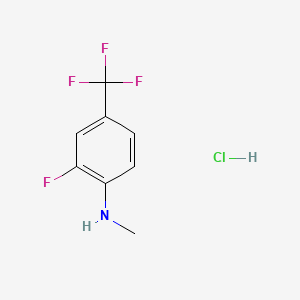


![2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride](/img/structure/B13479071.png)
![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
